molecular formula C15H9ClN4OS B2614656 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890598-17-1

6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2614656
CAS No.: 890598-17-1
M. Wt: 328.77
InChI Key: GXUWEYYZAOLQRS-VOTSOKGWSA-N
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Description

The compound 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole class of heterocyclic compounds, which are characterized by a fused triazole-thiadiazole core. This structure is modified at the 3- and 6-positions with a furan-2-yl group and an (E)-3-chlorophenyl ethenyl substituent, respectively.

Properties

IUPAC Name

6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4OS/c16-11-4-1-3-10(9-11)6-7-13-19-20-14(12-5-2-8-21-12)17-18-15(20)22-13/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUWEYYZAOLQRS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds within the triazolo-thiadiazole class exhibit significant antitumor properties. For instance, studies have shown that subtle structural variations can enhance biological activity against cancer cells. In particular, derivatives of triazolo-thiadiazoles have been linked to the inhibition of tubulin polymerization, a critical process in cancer cell proliferation .

Antiviral Properties

The compound has also been investigated for its antiviral activities. Structural modifications have been found to tune the biological properties towards enhanced antiviral efficacy. In vitro studies demonstrate that certain derivatives can effectively inhibit viral replication .

Antimicrobial Effects

The broader class of thiadiazoles has been recognized for their antimicrobial properties. Compounds similar to 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown effectiveness against various bacterial strains and fungi . This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor effects of several triazolo-thiadiazole derivatives on human cancer cell lines (e.g., HepG-2 and A-549). The results indicated that specific structural modifications significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Case Study 2: Antiviral Mechanism Exploration

Another investigation focused on the antiviral mechanisms of a related compound against coronaviruses. The study revealed that certain derivatives could inhibit viral entry into host cells and block replication processes .

Mechanism of Action

The mechanism of action of 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 3-position substituents (e.g., adamantyl, phenyl, furan) influence steric and electronic properties, while the 6-position (e.g., chlorophenyl, benzodioxin) modulates π-conjugation and binding affinity .
  • Noncovalent Interactions: Adamantyl groups promote van der Waals interactions, whereas furan and phenyl groups enable hydrogen bonding and π-π stacking, respectively .

Table 2: Pharmacological Profiles of Selected Derivatives

Compound Activity Type Assay/Model Results (Key Metrics) Reference
KA39 Anticancer Prostate/Colon cancer GI50: 2.1–4.8 μM (superior to reference drugs).
Compounds 105, 106 Anticancer HepG2 liver cancer IC50: <1 μM; induces apoptosis via sub-G1 arrest.
3b, 3c (naphthoxy derivatives) Anti-inflammatory Carrageenan-induced edema 75–82% inhibition (vs. 85% for naproxen); low ulcerogenicity.
3a-j (microwave-synthesized) Antibacterial Microbial strains MIC: 8–32 μg/mL (3b, 3g most potent).

Key Findings:

  • Anticancer Activity : Chlorophenyl and nitro-substituted derivatives (e.g., KA39, 105/106) show potent cytotoxicity, likely due to enhanced electrophilicity and DNA intercalation .
  • Anti-inflammatory Activity : Naphthoxy derivatives (e.g., 3b, 3c) exhibit efficacy comparable to naproxen but with reduced gastrointestinal toxicity, linked to reduced lipid peroxidation .
  • Antibacterial Activity : Microwave-synthesized derivatives with fluoro-methoxybiphenyl groups demonstrate broad-spectrum activity, attributed to improved membrane permeability .

Key Insights:

  • Microwave Synthesis : Reduces reaction time (15–20 min vs. 8–18 hr) and improves yields by 15–20% compared to conventional methods .
  • POCl3 Utility : Phosphoryl chloride is critical for cyclization but requires careful handling due to toxicity .

Physicochemical and Crystallographic Properties

  • Melting Points : Adamantyl derivatives (e.g., 5a–5e) exhibit higher melting points (180–210°C) due to strong van der Waals interactions, whereas phenyl analogs melt at 160–190°C .
  • Crystal Packing : Hirshfeld surface analysis reveals that adamantyl groups contribute to 3D network formation via C–H···π interactions, while phenyl groups favor 2D layered structures .
  • Solubility : Furan and methoxy substituents enhance aqueous solubility, whereas adamantyl and chlorophenyl groups increase hydrophobicity .

Biological Activity

The compound 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole-thiadiazole core fused with a furan moiety and a chlorophenyl group. This unique structure contributes to its biological activity. The molecular formula is C14_{14}H10_{10}ClN3_{3}O2_{2}S.

Key Structural Components

ComponentDescription
TriazoleA five-membered ring containing three nitrogen atoms, known for its pharmacological potential.
ThiadiazoleA five-membered ring with two nitrogen and two sulfur atoms, enhancing biological activity.
FuranA five-membered aromatic ring containing one oxygen atom, contributing to the compound's reactivity.
ChlorophenylA phenyl ring substituted with chlorine, which may influence lipophilicity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL, indicating potent activity.

Anticancer Potential

Studies have indicated that triazolo-thiadiazole derivatives possess anticancer properties by inhibiting tumor cell proliferation. For example, certain derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory and analgesic activities. In vitro studies suggest that it may inhibit key inflammatory mediators such as cytokines and prostaglandins .

Structure-Activity Relationship (SAR)

The biological activity of 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be influenced by modifications in its structure:

  • Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and may improve cell membrane permeability.
  • Furan Moiety : The furan ring contributes to the compound's electron-donating properties, potentially increasing its reactivity with biological targets.
  • Triazole-Thiadiazole Linkage : This core structure is essential for the observed pharmacological activities due to its ability to interact with various biological macromolecules.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Sumangala et al. demonstrated that triazolo-thiadiazole derivatives exhibited significant antibacterial activity against multi-drug resistant strains of bacteria . Compounds tested showed MIC values significantly lower than traditional antibiotics.
  • Anticancer Activity : Research published in 2022 highlighted the ability of certain triazolo-thiadiazole derivatives to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showcasing their potential as novel anticancer agents .
  • Anti-inflammatory Mechanisms : In a study examining anti-inflammatory effects, compounds similar to 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole were shown to reduce levels of TNF-alpha and IL-6 in vitro .

Q & A

Q. What are the standard synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives like this compound?

The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under reflux conditions. For example, substituted aryl hydrazides can react with 5-aryl-1,3,4-thiadiazole-2-amines in acidic media to form the triazolo-thiadiazole core . Microwave-assisted methods have also been employed to reduce reaction times and improve yields (e.g., 30–40% reduction in time compared to classical heating) .

Q. How can the molecular structure of this compound be unambiguously confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, triazolo-thiadiazole derivatives with chlorophenyl and furyl substituents have been analyzed using SC-XRD, revealing bond lengths (e.g., C–S: 1.72–1.75 Å) and dihedral angles between aromatic rings (e.g., 15–25°) . Complementary techniques include 1^1H/13^{13}C NMR (to confirm proton environments and substituent integration) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What spectroscopic techniques are critical for characterizing its purity and functional groups?

  • FT-IR : Identify key vibrations like N–H (3200–3400 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and C–S (650–750 cm1^{-1}).
  • NMR : Use 1^1H NMR to resolve vinyl proton coupling constants (e.g., J=1516J = 15–16 Hz for (E)-ethenyl groups) and 13^{13}C NMR to assign carbonyl/thiadiazole carbons (δ 160–170 ppm) .
  • UV-Vis : Monitor π→π* transitions in aromatic systems (λmax_{max} 270–320 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal reflux times (e.g., 8–12 hours) and solvent systems (e.g., ethanol/water mixtures) for cyclocondensation . Microwave synthesis under controlled power (300–500 W) and pressure (1–3 bar) may further enhance reproducibility .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data?

  • Cross-validation : Compare experimental NMR/XRD data with computational models (e.g., density functional theory (DFT)-optimized structures) to resolve ambiguities .
  • Polymorphism screening : Test recrystallization in different solvents (e.g., DMSO vs. acetonitrile) to identify alternative crystal packing modes .

Q. What strategies are effective for evaluating bioactivity in vitro?

  • Cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Triazolo-thiadiazoles with chlorophenyl groups have shown IC50_{50} values in the 10–50 μM range .
  • Molecular docking : Screen against target proteins (e.g., tubulin or kinase enzymes) to predict binding modes. Substituent effects (e.g., 3-chlorophenyl vs. furan) can be correlated with activity trends .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Synthesize analogs with halogen (F, Br), electron-donating (OMe), or bulky groups (adamantyl) at the 3-chlorophenyl or furan positions .
  • Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to model steric/electronic requirements for activity .

Q. What computational methods are suitable for studying electronic properties or reaction mechanisms?

  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, HOMO localization on the thiadiazole ring suggests nucleophilic attack sites .
  • Mechanistic studies : Employ Gaussian-optimized transition states to model cyclocondensation pathways (e.g., [1,3]-dipolar vs. radical mechanisms) .

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